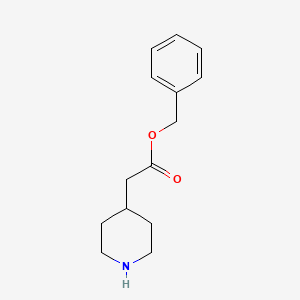

Benzyl 2-(piperidin-4-yl)acetate

Description

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

In organic synthesis, Benzyl (B1604629) 2-(piperidin-4-yl)acetate is valued as a versatile building block. Its structure contains key functional groups that allow for straightforward chemical transformations. The secondary amine of the piperidine (B6355638) ring is nucleophilic and can readily undergo reactions such as N-alkylation or N-acylation to introduce a wide variety of substituents. This is a common strategy for building molecular complexity.

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted into amides through reactions with primary or secondary amines. A patent describing the synthesis of N-benzyl-4-piperidinecarboxaldehyde, a related structure, starts from 4-piperidinecarboxylic acid and proceeds through esterification, N-alkylation, hydrolysis, and other transformations, illustrating the synthetic utility of these functional handles. google.com

The synthesis of the core piperidine structure itself often starts from precursors like 1-benzyl-4-piperidone. chemicalbook.com This ketone is a crucial intermediate for creating a wide array of 4-substituted piperidines. chemicalbook.comresearchgate.net For instance, it can be synthesized from benzylamine (B48309) and methyl acrylate (B77674) through a sequence of reactions including a Dieckmann condensation. chemicalbook.com The resulting piperidone can then be further elaborated, for example, through a Wittig reaction or Shapiro reaction to introduce the acetic acid side-chain, which can then be esterified to yield the target compound. chemicalbook.comresearchgate.net These synthetic routes highlight the modular nature of building complex piperidine-containing molecules.

Overview of its Core Chemical Scaffold and Derivatives in Medicinal Chemistry

The N-benzylpiperidine scaffold, of which Benzyl 2-(piperidin-4-yl)acetate is a prime example, is a privileged structure in medicinal chemistry. nih.gov This means it is a molecular framework that is frequently found in biologically active compounds and approved drugs. Medicinal chemists utilize the N-benzylpiperidine motif as a versatile tool to fine-tune the efficacy and physicochemical properties of drug candidates. nih.gov The structural flexibility and three-dimensional nature of the piperidine ring, combined with the ability of the benzyl group to engage in crucial cation-π and π-π interactions with protein targets, make this scaffold particularly valuable. nih.govmdpi.com

The development of multi-target-directed ligands, a promising strategy for treating complex multifactorial diseases like Alzheimer's, often incorporates this scaffold. nih.govnih.gov Researchers have designed and synthesized numerous derivatives based on the N-benzylpiperidine core to target various enzymes and receptors.

Examples of Biologically Active N-Benzylpiperidine Derivatives:

Cholinesterase Inhibitors: In the context of Alzheimer's disease, N-benzylpiperidine derivatives have been synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov One study reported a series of compounds designed for dual inhibition of histone deacetylase (HDAC) and AChE. nih.gov Another research effort created derivatives that combine cholinesterase inhibition with β-amyloid anti-aggregation properties. nih.gov The well-known Alzheimer's drug, Donepezil (B133215), is synthesized from the key intermediate N-benzyl-4-piperidinecarboxaldehyde, further underscoring the importance of this structural class. google.comgoogle.com

Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors: The benzylpiperidine scaffold has been explored for the development of reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. unisi.it MAGL inhibitors are being investigated for their potential anti-inflammatory and anti-nociceptive properties. unisi.it

Dopamine (B1211576) and Serotonin (B10506) Transporter Ligands: The 4-substituted piperidine framework is a key feature in ligands for dopaminergic and serotonergic receptors. nih.gov Researchers have developed 1-benzylpiperidine (B1218667) derivatives as dual-target inhibitors of AChE and the serotonin transporter (SERT), aiming to address both cognitive and mood-related symptoms of Alzheimer's disease. mdpi.com

Table 2: Examples of Biologically Active Derivatives Based on the Benzylpiperidine Scaffold

| Derivative Class | Therapeutic Target(s) | Disease Area/Application | Reference(s) |

| N-Benzylpiperidine-Phthalimides | Butyrylcholinesterase (BuChE), β-amyloid aggregation | Alzheimer's Disease | nih.gov |

| N-Benzylpiperidine-based compounds | Histone Deacetylase (HDAC), Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| Benzylpiperidine/Benzylpiperazine derivatives | Monoacylglycerol Lipase (MAGL) | Neurological Disorders, Inflammation | unisi.it |

| 1-Benzylpiperidine derivatives | Acetylcholinesterase (AChE), Serotonin Transporter (SERT) | Alzheimer's Disease | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-piperidin-4-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(10-12-6-8-15-9-7-12)17-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINAXRLQVIULMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302444 | |

| Record name | Phenylmethyl 4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180182-05-2 | |

| Record name | Phenylmethyl 4-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180182-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzyl 2 Piperidin 4 Yl Acetate and Its Derivatives

Established Synthetic Routes to the Core Benzyl (B1604629) 2-(piperidin-4-yl)acetate Structure

The construction of the benzyl 2-(piperidin-4-yl)acetate molecule relies on established organic chemistry principles, allowing for various pathways to the target compound.

Formation of the Piperidine (B6355638) Ring

The piperidine moiety is a common heterocyclic scaffold in numerous pharmaceutical agents. nih.gov Its synthesis is a well-established field, with several primary routes available. nih.gov One of the most fundamental methods is the hydrogenation of pyridine (B92270) precursors. dtic.mil This reaction typically employs catalysts such as nickel at elevated temperatures and pressures to reduce the aromatic pyridine ring to a saturated piperidine. dtic.mil

Alternative methods involve intramolecular cyclization reactions. mdpi.com These can include radical-mediated cyclizations of linear amino-aldehydes, often catalyzed by transition metals like cobalt. nih.govmdpi.com Another powerful approach is the aza-Michael reaction, which can be used to form substituted piperidines through the conjugate addition of an amine to a suitable α,β-unsaturated carbonyl compound. kcl.ac.uk For instance, the reaction of divinyl ketones with benzylamine (B48309) can yield N-benzyl-4-piperidones, which are versatile intermediates. kcl.ac.uk The choice of method often depends on the desired substitution pattern and stereochemistry of the final piperidine ring. nih.govmdpi.com

Acetate (B1210297) Group Introduction

With the piperidine ring in place, the next crucial step is the introduction of the acetate group at the C-4 position. A common strategy involves starting with a 4-piperidone (B1582916) intermediate. dtic.mil The piperidone can undergo a Wittig reaction to introduce a methylene (B1212753) group, followed by further chemical transformations to yield the desired acetate side chain. kcl.ac.uk

Alternatively, direct alkylation of a piperidine derivative can be employed. For example, a piperidine precursor can be reacted with an α-haloacetate, such as benzyl 2-bromoacetate, in the presence of a base to directly install the benzyl acetate moiety. researchgate.netmdpi.com A patent describes a method involving the desymmetrization of a lactam to establish the chiral center of the acetate group. google.com

Benzylation Strategies

The final step in forming the core structure is the benzylation of the carboxylic acid to form the benzyl ester. This can be achieved through standard esterification procedures. If the synthesis proceeds through a piperidine-4-acetic acid intermediate, it can be reacted with benzyl alcohol under acidic conditions or with benzyl bromide in the presence of a base.

In syntheses that introduce the entire side chain at once, such as the reaction with benzyl 2-bromoacetate, the benzylation is accomplished concurrently with the acetate group introduction. researchgate.netmdpi.com Another approach involves the use of a reagent like sodium hydride (NaH) to deprotonate a hydroxyl group, followed by the addition of benzyl bromide to form the corresponding benzyl ether, a strategy that can be adapted for ester formation. google.com

Multi-Step Pathway Approaches

The synthesis of this compound is inherently a multi-step process, combining the formation of the piperidine ring with the introduction and modification of its substituents. A representative multi-step approach could begin with the synthesis of a 4-piperidone. dtic.mil For example, the Petrenko-Kritschenko reaction, which involves the condensation of an aromatic aldehyde, a primary amine, and a dialkyl β-ketocarboxylate, can be used to construct the 4-piperidone ring system. dtic.mil

Following the formation of the piperidone, the acetate side chain can be introduced. One method involves the Dieckmann condensation of a diester precursor to form a β-ketoester, which can then be hydrolyzed and decarboxylated to yield the desired 4-substituted piperidine. dtic.mil Subsequent esterification with benzyl alcohol would complete the synthesis. More modern approaches may utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to attach a benzyl group to a pre-functionalized piperidine ring. organic-chemistry.org A study reports the multi-step synthesis of N-benzyl-3,5-bis(arylidene)-piperidin-4-ones, which serve as precursors for more complex heterocyclic systems. researchgate.net

Derivatization Strategies and Functionalization Approaches

The this compound structure serves as a versatile scaffold for creating a diverse library of chemical entities, primarily through reactions involving the piperidine nitrogen and the ester functionality. smolecule.com

Amide Coupling Reactions

A primary strategy for derivatizing this compound is through amide coupling reactions. smolecule.com The ester group can be readily converted to an amide by reacting it with a primary or secondary amine. smolecule.com This transformation is typically facilitated by activating the carboxylic acid (if the benzyl ester is first hydrolyzed) or by direct aminolysis.

Commonly used coupling reagents for forming the amide bond include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBt). nih.govmdpi.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of amine is vast, allowing for the introduction of a wide array of functional groups and structural motifs, leading to new compounds with potentially diverse biological activities. nih.gov For instance, coupling with various substituted anilines can produce a range of biaryl amide derivatives. nih.gov

The following table details examples of reagents used in amide coupling reactions for the synthesis of various amide derivatives.

| Coupling Reagent | Base/Additive | Amine | Solvent | Product Type | Reference |

| TBTU | DIPEA | Benzylamine | Dichloromethane | N-Benzyl amide | mdpi.com |

| EDCI | DMAP | Substituted Anilines | Dichloromethane | Biaryl Amide Derivatives | nih.gov |

| EDCI | DMAP | 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline | Not Specified | Complex Amide Derivatives | nih.gov |

| Not Specified | Et3N | Propanoyl chloride | Dichloromethane | Propanamide Derivatives | nih.gov |

Alkylation of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound serves as a key site for introducing structural diversity. N-alkylation is a fundamental transformation that allows for the attachment of various alkyl and aryl groups, significantly influencing the pharmacological profile of the resulting derivatives.

A common method for N-alkylation involves the reaction of the parent piperidine with an alkyl halide (such as methyl iodide, ethyl bromide, or benzyl chloride) in the presence of a base. researchgate.netchemicalforums.com The base, typically potassium carbonate or triethylamine, neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-alkylated product. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being employed. researchgate.net

Reductive amination represents another powerful strategy for N-alkylation. This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. nih.gov

In some cases, direct alkylation can be achieved without a base, although the reaction may be slower as the product salt accumulates. researchgate.net For more specialized applications, such as the introduction of an allyl group, palladium-catalyzed allylation using allylic carbonates has been shown to proceed with high yield and selectivity. google.com

Table 1: Examples of N-Alkylation Reactions of Piperidine Derivatives

| Alkylating Agent | Base | Solvent | Product | Reference |

| Methyl iodide | Potassium carbonate | DMF | N-Methylpiperidine derivative | google.com |

| Benzyl chloride | Potassium carbonate | Ethanol | N-Benzylpiperidine derivative | chemicalforums.com |

| Allyl carbonate | Palladium catalyst | Tetrahydrofuran | N-Allylpiperidine derivative | google.com |

| Formalin/NaBH(OAc)₃ | - | Dichloromethane | N-Methylpiperidine derivative | nih.gov |

This table provides illustrative examples and is not exhaustive.

Substitutions on Aromatic Moieties (e.g., Benzyl Group)

Modification of the benzyl group of this compound offers another avenue for creating a diverse library of compounds. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the benzene (B151609) ring. However, the reactivity of the benzyl group can be influenced by the presence of the ester and piperidine moieties.

For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with elemental halogens in the presence of a Lewis acid catalyst. Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively, although these reactions may be complicated by the potential for reaction at the piperidine nitrogen.

A more versatile approach to modifying the benzyl group involves the use of pre-functionalized starting materials. For example, a substituted benzyl alcohol can be used in the initial esterification step to directly install a modified benzyl group. Alternatively, cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed on a benzyl halide precursor to introduce a wide range of aryl, heteroaryl, or vinyl substituents.

Intramolecular Cyclization Techniques for Piperidine Ring Formation

The construction of the piperidine ring itself is a critical step in the synthesis of this compound and its analogs. Intramolecular cyclization is a powerful strategy that forms the heterocyclic ring from an acyclic precursor. mdpi.combenthamdirect.comingentaconnect.com

One common approach is the intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group at the appropriate position in an alkyl chain to form the six-membered ring. nih.gov Another important method is reductive amination, where an amino group reacts with a carbonyl group within the same molecule, followed by reduction to yield the piperidine ring. nih.gov

Radical cyclizations have also emerged as a valuable tool. mdpi.com These reactions can be initiated by various methods, including the use of radical initiators like triethylborane (B153662) or through photoredox catalysis. mdpi.comorganic-chemistry.org Additionally, transition metal-catalyzed cyclizations, such as those employing gold(I) or palladium catalysts, offer mild and efficient routes to piperidine rings. mdpi.comnih.gov For instance, the Wacker-type aerobic oxidative cyclization of alkenes using a palladium catalyst can produce various nitrogen heterocycles, including piperidines. organic-chemistry.org

Table 2: Selected Intramolecular Cyclization Methods for Piperidine Synthesis

| Cyclization Type | Key Reagents/Catalysts | Description | Reference(s) |

| Reductive Amination | NaBH₃CN, NaBH(OAc)₃ | Intramolecular reaction of an amine and a carbonyl group followed by reduction. | nih.gov |

| Radical Cyclization | Triethylborane, Photoredox catalysts | Formation of a C-C or C-N bond via a radical intermediate. | mdpi.comorganic-chemistry.org |

| Oxidative Amination | Gold(I) complex, Iodine(III) oxidant | Difunctionalization of a double bond with simultaneous N-heterocycle formation. nih.gov | nih.gov |

| Electroreductive Cyclization | Imine, Dihaloalkanes | Electrochemical reduction of an imine followed by intramolecular cyclization. nih.gov | nih.gov |

Multicomponent Reactions (e.g., Ugi Four-Component Reaction)

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR and has been utilized in the synthesis of complex piperidine-containing molecules. nih.govorganic-chemistry.org

The classical U-4CR involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. organic-chemistry.org This reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds in a single step. nih.gov By carefully selecting the starting materials, it is possible to incorporate a piperidine moiety into the final product. For instance, using a piperidine-containing aldehyde, amine, or carboxylic acid as one of the components will result in a product bearing the desired heterocyclic ring.

The Ugi reaction is highly versatile and can be performed in various solvents, including environmentally friendly options like methanol (B129727) or water. nih.gov The reaction mechanism is believed to proceed through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid to form a stable bis-amide product. mdpi.com

Catalytic Hydrogenation and Reduction Methods for Piperidine Synthesis

The catalytic hydrogenation of pyridine derivatives is a widely used and fundamental method for the synthesis of the piperidine core. nih.govresearchgate.net This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.

A variety of heterogeneous catalysts are effective for this transformation, with platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) being the most common. researchgate.net The reaction conditions, such as hydrogen pressure, temperature, and solvent, can significantly influence the efficiency and selectivity of the hydrogenation. researchgate.net For instance, using PtO₂ in glacial acetic acid under elevated hydrogen pressure is a reported method for pyridine hydrogenation. researchgate.net

Homogeneous catalysts have also been developed for the asymmetric hydrogenation of pyridinium (B92312) salts, enabling the synthesis of chiral piperidine derivatives with high enantioselectivity. dicp.ac.cnacs.org These methods often employ rhodium or iridium complexes with chiral ligands. dicp.ac.cnacs.org Furthermore, electrocatalytic hydrogenation has emerged as a sustainable alternative, allowing for the reduction of pyridines at ambient temperature and pressure. nih.gov

Table 3: Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst | Hydrogen Source | Conditions | Key Features | Reference(s) |

| PtO₂ | H₂ gas | Glacial acetic acid, 50-70 bar | Effective for substituted pyridines. | researchgate.net |

| Rh/C | H₂ gas | Water, 5 atm, 80°C | Mild conditions. | organic-chemistry.org |

| [RhCp*Cl₂]₂/KI | Formic acid/triethylamine | - | Transfer hydrogenation of N-benzylpyridinium salts. | dicp.ac.cn |

| Rh/C | H₂ gas | Ambient temperature and pressure | Electrocatalytic hydrogenation. | nih.gov |

Suzuki Coupling Applications in Derivative Synthesis

The Suzuki cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has found significant application in the synthesis of derivatives of this compound. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. wikipedia.org

In the context of this compound, the Suzuki coupling can be used to introduce a wide variety of substituents onto either the piperidine ring or the benzyl group. For example, a 4-arylpiperidine derivative can be synthesized by coupling a piperidine-containing boronic acid with an aryl halide. researchgate.net Conversely, a benzyl-substituted piperidine can be prepared by coupling an arylboronic acid with a benzyl halide derivative of the piperidine. organic-chemistry.org

The Suzuki reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. wikipedia.orgnih.gov This makes it an ideal method for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies. One-pot procedures combining Suzuki coupling with a subsequent hydrogenation step have also been developed for the efficient synthesis of substituted piperidines. nih.gov

Nucleophilic Substitution Reactions in Benzimidazolone Derivatives

While the primary focus is on this compound, the principles of its synthesis and derivatization can be extended to related heterocyclic systems. For instance, the piperidine moiety can be incorporated into more complex scaffolds like benzimidazolones, which are also important pharmacophores.

The synthesis of benzimidazolone derivatives often involves nucleophilic substitution reactions. longdom.org For example, a piperidine-containing nucleophile can be reacted with a suitable benzimidazole (B57391) precursor bearing a leaving group, such as a halogen, at the desired position. The reactivity of the benzimidazole ring towards nucleophilic substitution can be influenced by the substituents present on the ring. longdom.org

In some cases, intramolecular nucleophilic substitution can lead to the formation of fused ring systems containing both the piperidine and benzimidazole moieties. acs.org The choice of reaction conditions, including the base and solvent, is critical for achieving the desired product and avoiding side reactions. The development of efficient methods for the synthesis of these complex molecules is of great interest for the discovery of new therapeutic agents. acs.orgrug.nl

Development of Economical and Large-Scale Synthesis Approaches

The industrial production of this compound and its derivatives necessitates synthetic routes that are not only efficient in terms of yield but are also economically viable and scalable. Research in this area focuses on minimizing the number of synthetic steps, utilizing cost-effective starting materials and reagents, and ensuring that reaction conditions are amenable to large-scale manufacturing environments.

A common strategy for the synthesis of 4-substituted piperidines involves the creation of a piperidone intermediate, which can then be further functionalized. One approach starts with readily available and inexpensive materials like benzylamine and methyl acrylate (B77674). These undergo a sequence of reactions including a 1,4-addition, a Dieckmann condensation, hydrolysis, decarboxylation, and subsequent reduction and hydrogenolysis steps to form the piperidine core, making the process suitable for industrial production due to its use of affordable materials and controllable reaction conditions. google.com

The key stages of this economical synthesis are outlined below:

Esterification: 4-Piperidinecarboxylic acid is first converted to its methyl ester hydrochloride. google.com

N-Alkylation: The resulting ester is reacted with benzyl bromide to yield N-benzyl-4-piperidinecarboxylate methyl ester. A patent describes achieving a 94.2% yield for this step. google.com

Hydrolysis: The methyl ester is then hydrolyzed to N-benzyl-4-piperidinecarboxylic acid. google.com

Functional Group Transformation: The carboxylic acid is then converted through several steps, including acylation and dehydration, into 1-benzylpiperidine-4-carbonitrile. google.com

Reduction: The final step involves the reduction of the nitrile to the corresponding aldehyde, N-benzyl-4-piperidinecarboxaldehyde. google.com This aldehyde is a versatile intermediate that can be used to synthesize a variety of derivatives.

An alternative economical approach involves the direct carbonylation of alcohols. For instance, benzyl acetates can be synthesized from the corresponding benzyl alcohols in a one-pot strategy. unive.it This method is considered sustainable as it can reduce process complexity, reagent costs, and solvent consumption compared to traditional multi-step strategies that often start from benzyl halides and use hazardous reagents. unive.it

The following table summarizes a reported high-yield synthesis of a key intermediate, N-benzyl-4-piperidinecarboxylate methyl ester, which is a precursor to this compound.

Table 1: Synthesis of N-benzyl-4-piperidinecarboxylate methyl ester

| Reactants | Reagents | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Piperidinecarboxylate methyl ester hydrochloride, Benzyl bromide | Triethylamine | Methanol | 6 hours | 94.2% | google.com |

Further modifications and derivatizations of the piperidine ring are common. For example, the Ugi four-component reaction has been utilized to efficiently synthesize 1,4,4-substituted piperidine derivatives from commercially available N-substituted 4-piperidones, isocyanides, primary amines, and amino acids. ub.edu This one-step reaction allows for the introduction of five points of diversity, making it a powerful tool for creating libraries of compounds for biological screening. ub.edu

The choice of catalyst and reaction conditions plays a crucial role in the scalability and cost-effectiveness of these syntheses. For instance, palladium-catalyzed reactions are frequently used for creating C-C bonds in the synthesis of piperidine derivatives. researchgate.net The optimization of catalyst loading, pressure, and temperature is essential to maximize yield and minimize cost. unive.it

The table below details compounds mentioned in this article.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzylamine |

| Benzyl bromide |

| 1-Benzylpiperidine-4-carbonitrile |

| N-benzyl-4-piperidinecarboxaldehyde |

| N-benzyl-4-piperidinecarboxylic acid |

| N-benzyl-4-piperidinecarboxylate methyl ester |

| Methyl acrylate |

| 4-Piperidinecarboxylic acid |

Structure Activity Relationship Sar Investigations of Benzyl 2 Piperidin 4 Yl Acetate Derivatives

Influence of Substituents on Biological Potency and Selectivity

The systematic modification of the Benzyl (B1604629) 2-(piperidin-4-yl)acetate scaffold has led to a deeper understanding of how different substituents affect interactions with biological targets.

Impact of Piperidine (B6355638) Ring Modifications

The piperidine ring is a common scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic and pharmacodynamic properties. researchgate.net Modifications to this central ring system, including the introduction of substituents or alterations in its conformation, can significantly impact a compound's biological profile. For instance, in the development of monoamine reuptake inhibitors based on piperidine analogues of cocaine, the stereochemistry at the 3-position of the piperidine ring was found to be a critical determinant of activity at dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov

Role of N-Substituents (e.g., Benzyl, Aromatic Rings)

The substituent attached to the piperidine nitrogen plays a pivotal role in determining both potency and selectivity. The N-benzyl group is a particularly common and effective moiety. In SAR studies of σ1 receptor ligands, replacement of the N-benzyl group's phenyl ring with other aromatic systems like thiophene (B33073) or naphthyl had minimal effect on σ1 receptor affinity, whereas replacement with imidazole (B134444) or pyridyl rings led to a significant loss of affinity. researchgate.net This suggests that the nature of the aromatic system is crucial for optimal interaction.

In another study focusing on dopamine D4 receptor antagonists, modifications to the N-benzyl group, such as the introduction of fluoro and methyl substituents, produced active compounds. nih.gov Specifically, an N-3-fluoro-4-methoxybenzyl group was a starting point for exploration. nih.gov The replacement of an N-methyl group with larger phenylalkyl groups in piperidine-based monoamine transporter inhibitors led to improved activity at the serotonin transporter (SERT) but a loss of activity at the dopamine transporter (DAT). nih.gov This highlights how the N-substituent can be tuned to achieve selectivity for a specific biological target.

The following table illustrates the effect of N-substituent modifications on the inhibitory activity of piperidine derivatives against various transporters.

| N-Substituent | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |

| Methyl | 230 | 7600 | 1200 |

| Benzyl | 810 | 3270 | 1100 |

| Phenethyl | >10000 | 4500 | 1400 |

This table is generated based on data for piperidine-based analogues of cocaine and is for illustrative purposes. nih.gov

Effects of Acetate (B1210297) Group Variations

The acetate group, or more broadly, the substituent at the 4-position of the piperidine ring, is another key area for modification. In the context of cocaine analogues, replacing the methyl ester of the corresponding 3-substituted piperidine with an alcohol functionality resulted in a compound that was significantly longer-acting in locomotor activity tests, despite the ester being more susceptible to metabolic hydrolysis. nih.gov This suggests that even seemingly minor changes to this part of the molecule can have profound effects on its pharmacokinetic profile.

In the development of tyrosinase inhibitors, piperidine amides derived from benzoic and cinnamic acids were synthesized. nih.gov The variation in the acyl group attached to the piperidine nitrogen (in this case, acting as the "acetate group variation" by analogy) demonstrated that these modifications are critical for potency. nih.gov For example, compounds derived from cinnamic acid generally showed different activity profiles compared to those from benzoic acid, underscoring the importance of the electronic and steric properties of this moiety. nih.gov

Stereochemical Considerations in SAR

Stereochemistry is a critical factor in the SAR of piperidine derivatives. The spatial arrangement of atoms can dictate the molecule's ability to bind to a chiral target like a receptor or enzyme. For dopamine D4 receptor antagonists, activity was found to reside primarily in the (S)-enantiomer, which was 15-fold more active than the (R)-enantiomer. nih.gov Similarly, in the development of analogues of methylphenidate, controlling the stereochemistry at different positions on the piperidine ring was essential for synthesizing a library of positional analogues. nih.gov The use of chiral catalysts allowed for highly diastereoselective and enantioselective functionalization of the piperidine ring. nih.gov

For SSRIs like paroxetine, a constrained analogue of fluoxetine, only the (3S,4R)-isomer is marketed, highlighting the critical role of stereochemistry in its interaction with the serotonin transporter (SERT). wikipedia.org Research has shown that the stereochemical configuration significantly affects the affinity of the molecule for its target. wikipedia.org

Elucidation of Key Pharmacophores and Structural Motifs

Through extensive SAR studies, key pharmacophores and structural motifs responsible for the biological activity of Benzyl 2-(piperidin-4-yl)acetate and related compounds have been identified.

N-Benzyl Piperidine (N-BP) as a Prominent Motif in Drug Discovery

The N-benzyl piperidine (N-BP) motif is a frequently employed structural element in medicinal chemistry. nih.govresearchgate.net Its prevalence is due to its structural flexibility and three-dimensional nature, which allows it to interact favorably with a wide range of biological targets. nih.gov The N-BP motif is found in numerous approved drugs and clinical candidates. nih.gov

The benzyl group can participate in crucial cation-π and π-π interactions with the active sites of target proteins. researchgate.net The tertiary nitrogen of the piperidine ring can be protonated at physiological pH, allowing for electrostatic interactions, while the benzyl group's aromatic ring provides a surface for van der Waals and hydrophobic interactions. This combination of features makes the N-BP motif a versatile tool for fine-tuning efficacy and physicochemical properties. nih.gov For example, in the design of multi-target inhibitors for Alzheimer's disease, the N-BP motif from the drug donepezil (B133215) was rationally modified to create new derivatives that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Role of the Piperidine Core and Ester Functionality

The ester functionality (benzyl acetate) is another key determinant of the compound's activity. Ester groups are susceptible to hydrolysis by esterase enzymes in the body, which can be a metabolic liability leading to rapid clearance. However, this feature can also be leveraged in prodrug design, where the ester is cleaved in vivo to release the active carboxylic acid. The nature of the alcohol part of the ester (in this case, the benzyl group) significantly impacts potency and selectivity. Studies on related compounds, such as meperidine analogues, have shown that replacing a small ethyl ester with a larger benzyl ester can dramatically enhance binding affinity for specific targets like the serotonin transporter. The benzyl group can engage in additional binding interactions, such as π-π stacking, that are unavailable to smaller alkyl esters. To address the metabolic instability of esters, bioisosteric replacement is a common strategy. Functional groups like 1,2,4-oxadiazoles have been used to replace ester moieties, successfully maintaining biological activity while improving stability against enzymatic degradation. researchgate.netcambridgemedchemconsulting.com

Intermolecular Interactions and Binding Mechanisms

The biological activity of this compound derivatives is governed by a network of intermolecular interactions with their protein targets. Understanding these binding mechanisms at a molecular level is crucial for optimizing potency and selectivity.

A cation-π interaction is a powerful non-covalent force that occurs between a cation and the electron-rich face of an aromatic ring. proteopedia.org In the context of this compound derivatives, the protonated nitrogen of the piperidine ring (the piperidinium (B107235) ion) serves as the cation. This cation is attracted to the quadrupole moment of the π-electron cloud of aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine within the target protein's binding site. proteopedia.orgnih.gov

These interactions are energetically significant, contributing 2–5 kcal/mol to binding affinity, which is comparable to the strength of hydrogen bonds and salt bridges in a biological context. nih.gov Studies have shown that over 25% of all tryptophan residues in the Protein Data Bank are involved in cation-π interactions, highlighting their prevalence and importance in protein structure and function. nih.gov The interaction involves a transfer of charge density from the aromatic ring to the cation, creating a strong electrostatic attraction. nih.gov For example, a molecular docking study of the Alzheimer's drug Donepezil, which also contains a piperidine ring, identified a critical cation-π interaction between the piperidinium nitrogen and the aromatic ring of Phenylalanine 330 (Phe330) in the active site of acetylcholinesterase. researchgate.net This type of interaction is a key anchoring point for many piperidine-containing ligands.

| Interacting Pair | Interaction Energy (kcal/mol) |

| Piperidinium - Tryptophan | -8.8 to -6.8 |

| Piperidinium - Phenylalanine | ~ -4.4 |

| Ammonium - Indole (B1671886) (Tryptophan model) | ~ -19 (Gas Phase) |

This table presents representative interaction energies for cation-π bonds. The specific energy can vary based on the precise geometry and environment within the protein binding site. Data compiled from computational studies on model systems and protein-ligand complexes. nih.gov

π-π stacking is another crucial non-covalent interaction that contributes to the binding of ligands to their biological targets. This interaction occurs between aromatic rings and is driven by a combination of electrostatic and van der Waals forces. In this compound, the benzyl group provides the necessary aromatic moiety for this type of interaction.

The benzyl ring can stack against the aromatic side chains of phenylalanine, tyrosine, or tryptophan residues in the protein's binding pocket. There are two primary geometries for π-π stacking:

Face-to-face (sandwich): Where the two aromatic rings are parallel to each other.

Edge-to-face (T-shaped): Where the edge of one ring (the C-H bonds) points towards the face of the other ring. nih.gov

These interactions are fundamental in stabilizing the ligand-protein complex. For instance, in the binding of certain inhibitors to the TRPM8 channel, T-shaped π-π stacking interactions between the N-benzyl substituent of the ligand and tryptophan (W877) and phenylalanine (F881) residues are observed. nih.gov Similarly, the phenyl ring of L-phenylalanine itself can form interlayer π-π stacking interactions which are crucial for the self-assembly of fibrils. researchgate.netresearchgate.net The presence of the benzyl group in this compound derivatives allows them to exploit these interactions, providing additional binding affinity and specificity that would be absent in analogs lacking this aromatic feature.

Correlation of Physicochemical Properties (e.g., Lipophilicity) with Biological Activity

The biological activity of a drug molecule is not solely determined by its binding interactions but is also heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter in this regard. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies are often employed to find mathematical correlations between these properties and biological activity. nih.govmdpi.com

For piperidine-based compounds, lipophilicity plays a complex role. A certain degree of lipophilicity is required for the molecule to effectively cross cellular membranes and reach its target. However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and higher rates of metabolic degradation, all of which can reduce bioavailability. mdpi.com

| Compound | R-Group (on Piperidine N) | cLogP | DAT IC50 (nM) |

| 14 | -H | 3.90 | 17.0 |

| 2 | -CH3 | 4.35 | 13.0 |

| 10 | -CH2CH3 | 4.73 | 25.0 |

| 11 | -CH2CH2CH3 | 5.11 | 22.0 |

| 3 | -CH2Ph | 5.92 | 8.0 |

Data adapted from a study on N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. researchgate.net The table demonstrates how altering the substituent on the piperidine nitrogen affects the calculated lipophilicity (cLogP) and the corresponding inhibitory concentration (IC50) at the dopamine transporter (DAT).

This data illustrates that while the most lipophilic compound (3, with a benzyl group) showed the highest potency (lowest IC50), the unsubstituted analog (14) still retained significant activity with much lower lipophilicity. Such analyses are vital for balancing potency with favorable ADME properties in the design of this compound derivatives.

Advanced Studies on Biological Activities and Pharmacological Mechanisms of Benzyl 2 Piperidin 4 Yl Acetate Derivatives

Modulatory Effects on Enzyme Systems

Derivatives of benzyl (B1604629) 2-(piperidin-4-yl)acetate have been shown to interact with and modulate the activity of several critical enzyme systems within the body. These interactions are central to their potential therapeutic effects and have been the subject of detailed research.

Anti-Acetylcholinesterase (AChE) Activity

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key strategy in the management of Alzheimer's disease. Based on the structure of the AChE inhibitor donepezil (B133215), which contains a benzyl-piperidine moiety, new derivatives have been rationally designed and evaluated for their anti-AChE activity.

One study focused on new N-benzyl-piperidine derivatives, with derivative 4a emerging as the most potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This compound demonstrated significant inhibitory action, highlighting its potential as a multitarget-directed ligand for Alzheimer's disease. nih.gov Another series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and tested, with the ortho-chlorine substituted compound 4a showing the highest potency against AChE. nih.gov

Table 1: Anti-Acetylcholinesterase (AChE) Activity of Benzyl 2-(piperidin-4-yl)acetate Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Derivative 4a | AChE | 2.08 ± 0.16 |

| Derivative 4a | BuChE | 7.41 ± 0.44 |

| Compound 4a (ortho-chloro) | AChE | 0.91 ± 0.045 |

| Compound 4g (meta-methoxy) | AChE | 5.5 ± 0.7 |

| Compound 4c (para-chloro) | AChE | 26 ± 5 |

| Compound 4b (meta-chloro) | AChE | 85 ± 12 |

| Donepezil (Reference) | AChE | 0.14 ± 0.03 |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has shown beneficial effects in neurodegenerative diseases, inflammation, and cancer. nih.govnih.gov

A novel class of benzylpiperidine-based MAGL inhibitors has been synthesized, leading to the identification of a particularly potent derivative, compound 13 . nih.govnih.gov This compound exhibited potent, reversible, and selective inhibition of MAGL. nih.govnih.gov The development of these benzylpiperidine derivatives was inspired by the structure of existing serine hydrolase inhibitors. nih.gov

Table 2: Monoacylglycerol Lipase (MAGL) Inhibitory Activity of Benzylpiperidine Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound 13 | MAGL | 2.0 |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the treatment of hyperpigmentation disorders. A series of 4-fluorobenzylpiperazine derivatives were designed and synthesized, showing promising results as tyrosinase inhibitors. nih.gov

Among the synthesized compounds, derivative 26 , [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, was identified as a highly potent competitive inhibitor of tyrosinase from Agaricus bisporus (AbTYR). nih.gov This compound was found to be significantly more active than the reference compound, kojic acid. nih.gov Further studies with (Z)-2-benzylidene-dihydroimidazothiazolone derivatives also identified potent tyrosinase inhibitors, with compound 1b showing the greatest effect. nih.gov

Table 3: Tyrosinase Inhibitory Activity of Benzylpiperidine and Benzylpiperazine Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Derivative 26 | AbTYR | 0.18 |

| Kojic Acid (Reference) | AbTYR | 17.76 |

| Compound 1f | Mushroom Tyrosinase | - (73% inhibition) |

| Compound 1b | Mushroom Tyrosinase | - (96% inhibition) |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Deubiquitinase (USP1/UAF1) Inhibition

The deubiquitinase USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1, plays a crucial role in DNA damage response pathways. Inhibition of this complex is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents like cisplatin (B142131). nih.gov

While not direct derivatives of this compound, piperidine-containing compounds have been identified as potent inhibitors of the USP1/UAF1 complex. Notably, pimozide (B1677891) and GW7647 were identified as noncompetitive and reversible inhibitors of USP1/UAF1. nih.govnih.gov These compounds have been shown to reverse cisplatin resistance in non-small cell lung cancer cells. nih.gov The development of such inhibitors highlights the potential of the piperidine (B6355638) scaffold in targeting this deubiquitinase complex. nih.gov

Table 4: Deubiquitinase (USP1/UAF1) Inhibitory Activity of Piperidine-Containing Compounds

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Pimozide | USP1/UAF1 | 2 |

| GW7647 | USP1/UAF1 | 5 |

| C527 | USP1/UAF1 | 0.88 |

| SJB3-019A | USP1/UAF1 | 0.0781 |

| SJB2-043 | USP1/UAF1 | 0.544 |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Decaprenylphosphoryl-β-D-ribose Oxidase Inhibition

Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for the development of new anti-tuberculosis drugs. nih.govresearchgate.net The rise of drug-resistant tuberculosis strains necessitates the discovery of novel inhibitors for this enzyme. nih.goveurekaselect.com

A high-throughput screening hit, (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone (P1) , was identified as a potent antitubercular agent that targets DprE1. nih.gov Whole genome sequencing of resistant mutants confirmed that DprE1 is the target of this novel oxadiazole scaffold. nih.gov This discovery provides a new chemical tool for the development of drugs against tuberculosis. nih.gov

Reduction of NLRP3 ATPase Activity

The NLRP3 inflammasome is a multiprotein complex that plays a central role in innate immunity by triggering inflammatory responses. The ATPase activity of the NACHT domain of NLRP3 is essential for its activation and oligomerization. nih.gov Therefore, inhibiting this ATPase activity is a key strategy for controlling NLRP3-driven inflammation.

While direct studies on this compound derivatives are limited, research has identified piperidine-containing compounds as inhibitors of the NLRP3 inflammasome. nih.gov For instance, the compound KN3014 , which contains a piperidine moiety, directly targets the PYD domain of NLRP3, inhibiting the interaction between NLRP3 and ASC. nih.gov The artificial reduction of intracellular ATP has also been shown to induce NLRP3 inflammasome activation, suggesting that maintaining intracellular ATP levels could be a therapeutic strategy against NLRP3-mediated inflammation. nih.gov

Interactions with Receptor Systems

The therapeutic potential of this compound derivatives is closely linked to their nuanced interactions with various neurotransmitter receptor systems. These interactions are fundamental to their pharmacological profiles, with specific structural modifications leading to potent and selective activity at dopamine (B1211576), serotonin (B10506), and muscarinic receptors.

Dopamine D4 Receptor Antagonism

Derivatives of the benzylpiperidine scaffold have been identified as potent and selective antagonists for the Dopamine D4 receptor (D4R). The D4R is a member of the D2-like family of G-protein-coupled receptors and is a significant target for treating central nervous system (CNS) conditions. academicjournals.org In the pursuit of novel D4R antagonists, research has built upon existing scaffolds, such as chiral morpholines and 4,4-difluoropiperidine (B1302736) compounds, to develop new 3- and 4-oxopiperidine structures. eurekaselect.com

One notable series of D4R-selective piperidines was inspired by the structure of a muscarinic M1 agonist that was also found to be a potent D4R ligand. academicjournals.org Within this series, a 4-benzyl derivative emerged as a particularly interesting compound, demonstrating a D4R affinity and selectivity profile comparable to the parent compound. academicjournals.org Functional assays confirmed that these compounds behave as antagonists. academicjournals.org Further exploration led to the discovery of 3- and 4-benzyloxypiperidine scaffolds as new classes of D4R antagonists, with several compounds showing high selectivity (over 30-fold) against other dopamine receptor subtypes. eurekaselect.com

Table 1: Dopamine D4 Receptor (D4R) Antagonist Activity of Select Piperidine Derivatives

| Compound Class | Structural Feature | Receptor Target | Activity | Selectivity |

| Piperidine | 4-benzyl derivative | D4R | Antagonist | High D4R Affinity & Selectivity |

| Benzyloxypiperidine | 3- or 4-benzyloxy group | D4R | Antagonist | >30-fold vs other DR subtypes |

Serotonin 2A (5-HT2A) Receptor Inverse Agonism

Constitutive, or ligand-independent, activity has been demonstrated at serotonin 5-HT2A receptors, and inverse agonists that reduce this activity are a key feature of many atypical antipsychotic drugs. researchgate.net A notable derivative, AC-90179 [2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride], has been characterized as a selective 5-HT2A receptor inverse agonist. tandfonline.com

In vitro studies confirmed that AC-90179 shows high potency as both an inverse agonist and a competitive antagonist at 5-HT2A receptors. tandfonline.com Its pharmacological profile was compared to that of established antipsychotics like haloperidol (B65202) and clozapine. tandfonline.com Like these atypical antipsychotics, AC-90179 also exhibits antagonism at 5-HT2C receptors and effectively blocked the in vivo effects of a 5-HT2A agonist. tandfonline.com A compound with a profile similar to AC-90179, but with enhanced oral bioavailability, may hold potential for treating psychosis. tandfonline.com

Dopamine Transporter (DAT) Modulation and Selectivity

The dopamine transporter (DAT) is a critical protein for regulating dopamine levels in the synapse, and its modulation is a key mechanism for various therapeutic agents. Structure-activity relationship studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines have identified highly selective inhibitors of DAT. mdpi.com

Research indicated that incorporating an electron-withdrawing group at the C(4)-position of the N-benzyl moiety is beneficial for binding affinity to DAT. mdpi.com This structural modification has led to the identification of several analogues with high affinity for DAT and significant selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET). mdpi.com Some analogues demonstrated up to 500-fold selectivity for DAT over SERT and approximately 170-fold selectivity over NET in both binding and uptake inhibition assays. mdpi.com The addition of a benzyl group to the piperidine ring may hinder the cation-π interaction typically observed between ligands and a key residue in the serotonin transporter, which could explain the increased selectivity. nih.gov

Muscarinic Receptor 4 (M4) Antagonism

Muscarinic acetylcholine receptors are involved in a wide range of physiological functions, and their antagonists are used in treating various disorders. nih.govbiomedpharmajournal.org Studies on N-substituted derivatives of 4-piperidinyl benzilate have revealed the impact of different substituents on binding affinity for central muscarinic receptors. scispace.com

The parent compound, 4-piperidinyl benzilate, showed a strong binding affinity with a Ki value of 2.0 nM. scispace.com Substitution at the piperidinyl nitrogen with a benzyl group significantly increased this affinity, resulting in a Ki value of 0.2 nM. scispace.com This affinity was comparable to that of N-methyl and N-ethyl substitutions. In contrast, larger alkyl groups like n-propyl or isopropyl dramatically decreased binding affinity. scispace.com These findings suggest that the binding site near the piperidinyl nitrogen can accommodate bulky aromatic substitutions, such as benzyl, as well as or even better than it can accommodate certain straight-chain alkyl groups. scispace.com

Table 2: Muscarinic Receptor Binding Affinities of N-Substituted 4-Piperidinyl Benzilate Derivatives

| N-Substituent | Binding Affinity (Ki, nM) |

| Unsubstituted | 2.0 |

| Methyl | 0.2 |

| Ethyl | 0.2 |

| Benzyl | 0.2 |

| p-Fluorobenzyl | 3.0 |

| Phenethyl | 8.0 |

| p-Nitrobenzyl | 13.0 |

| n-Propyl | >100-fold decrease |

| Isopropyl | >100-fold decrease |

Data sourced from a study on N-substituted derivatives of 4-piperidinyl benzilate. scispace.com

5-HT1A Receptor Affinity

The serotonin 1A (5-HT1A) receptor is a well-established target for anxiolytic and antipsychotic medications. The 4-alkyl-1-arylpiperazine scaffold is a common feature in many selective 5-HT1A receptor inhibitors. Structure-affinity relationship (SAR) studies on related heterobicyclic phenylpiperazines have shown that modifications to the N-alkyl substituent significantly influence binding affinity.

For two series of N4-alkyl substituted phenylpiperazines, all tested compounds displayed nanomolar affinity for the 5-HT1A receptor. Elongating the hydrocarbon chain of the substituent was found to increase affinity, with a local maximum observed for N-n-hexyl-substituted derivatives (Ki = 0.50 nM and 0.54 nM for the two series). Other research on 1-aryl-4-[1-tetralin)alkyl]piperazines also identified derivatives with very low IC50 values (0.3 nM) and high selectivity for the 5-HT1A receptor. These studies underscore the principle that modulating the size and nature of substituents on the piperidine or piperazine (B1678402) ring is a critical strategy for tuning receptor affinity and selectivity.

Antimicrobial Efficacy Investigations

The piperidine ring is a structural motif present in numerous pharmaceuticals and is increasingly being investigated for its antimicrobial properties. tandfonline.commdpi.com Various studies have evaluated piperidine derivatives against a range of bacterial and fungal pathogens.

In vitro studies have shown that piperidine derivatives can be active against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. tandfonline.commdpi.com However, efficacy can be varied, with some derivatives showing poor activity against certain Gram-negative strains, including Klebsiella pneumoniae. mdpi.com The nature of substitutions on the piperidine scaffold significantly influences the antimicrobial spectrum and potency. scispace.com For instance, in one study of novel piperidine derivatives, a specific compound (compound 6) exhibited the strongest and broadest inhibitory activity against seven tested bacterial species, including Bacillus cereus, E. coli, and S. aureus. academicjournals.org

Regarding antifungal activity, the results are more varied. Some synthesized piperidin-4-one derivatives have shown significant activity against fungi such as Candida albicans, M. gypseum, and T. rubrum. In another study, certain piperidine derivatives displayed inhibitory action against Aspergillus niger and Saccharomyces cerevisiae, but were inactive against other fungi like Fusarium verticilliodes. academicjournals.org Some halogenated diphenylpiperidine derivatives have been found to inhibit the growth of C. albicans with minimum inhibitory concentrations (MICs) between 32–64 μg/ml. mdpi.com The structure-activity relationship is key, as some compounds in a series may show broad-spectrum activity while others show none at all. mdpi.comscispace.com

Table 3: Overview of Antimicrobial Activity for Various Piperidine Derivatives

| Compound Type | Target Organism | Activity Level | Reference |

| Piperidine Derivatives | Staphylococcus aureus (Gram +) | Active | tandfonline.commdpi.com |

| Piperidine Derivatives | Escherichia coli (Gram -) | Active | tandfonline.com |

| Halogenated Diphenylpiperidines | Candida albicans (Fungus) | MICs 32–64 μg/ml | mdpi.com |

| Piperidin-4-one Derivatives | M. gypseum, T. rubrum (Fungi) | Significant Activity | |

| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives | Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum (Bacteria) | Potent Activity | scispace.com |

| Piperidine Derivatives | Klebsiella pneumoniae (Gram -) | Poor Activity | mdpi.com |

| Piperidine Derivatives | Fusarium verticilliodes (Fungus) | No Activity | academicjournals.org |

Antiviral Properties and Mechanisms

The antiviral potential of this compound derivatives has been explored against several viral pathogens, revealing mechanisms that interfere with viral entry and replication.

A significant area of research has been the development of N-benzyl 4,4-disubstituted piperidines as potent inhibitors of the influenza A virus, particularly the H1N1 subtype. mdpi.comnih.govsemanticscholar.org These compounds have been identified as fusion inhibitors that target the viral hemagglutinin (HA), a key protein in the viral entry process. mdpi.com

Mechanistic studies have shown that these piperidine derivatives act by inhibiting the low pH-induced HA-mediated membrane fusion process. mdpi.com Computational studies have further identified a novel binding pocket in the HA protein, which explains the specific activity of these inhibitors against the H1N1 subtype. mdpi.com The discovery of this new binding site offers a promising avenue for the development of novel anti-influenza drugs. nih.gov A lead compound from this class of N-benzyl-4,4-disubstituted piperidines demonstrated potent inhibitory activity, and resistance studies pointed to a mutation near the proposed binding pocket, further validating the target. mdpi.com

While direct studies on this compound against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1) are limited, research on related structures provides valuable insights. For instance, a silydianin-rich extract from Silybum marianum seeds demonstrated robust antiviral activity against coxsackie B2 in the post-infection phase, with the most significant inhibition observed at a concentration of 200 µg/mL. This suggests that compounds targeting viral replication within the host cell can be effective against this enterovirus.

In the context of HSV-1, various non-nucleoside analogues are being investigated as potential antiviral agents due to the emergence of resistance to current therapies. nih.gov Amidinourea derivatives have shown micromolar activity against both HSV-1 and HSV-2, with preliminary studies indicating that they act at an early stage of the viral replication cycle, following attachment and entry. Furthermore, some pyrazole (B372694) and fused pyrazolopyrimidine derivatives have revealed promising antiviral activity against HSV-1. nih.gov While not direct derivatives of this compound, these findings highlight the potential of diverse heterocyclic compounds in the development of novel anti-HSV therapies.

Derivatives of piperidine have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Specifically, piperidine-linked aminopyrimidine derivatives featuring an N-benzyl group have demonstrated broad activity against wild-type and drug-resistant strains of HIV-1.

One notable N-benzyl compound from this series has shown a particularly attractive profile, retaining its potency against key mutant viruses such as K103N/Y181C and Y188L. The discovery of these novel piperidine-based NNRTIs was guided by an analysis of the binding motifs of known inhibitors, leading to the synthesis of compounds with significant potential for further development as anti-HIV-1 agents. In a related study, novel 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were designed and evaluated as HIV-1 RT inhibitors, with the most active compounds showing IC50 values of 14.18 and 12.26μM.

The following table presents data on the anti-HIV-1 activity of selected piperidine-linked aminopyrimidine derivatives.

| Compound | Wild-Type HIV-1 (IC50, µM) | K103N/Y181C Mutant (IC50, µM) | Y188L Mutant (IC50, µM) |

| 5k | Data not specified | Potent | Potent |

Data is based on the discovery of piperidine-linked aminopyrimidines as HIV-1 reverse transcriptase inhibitors.

Anti-Inflammatory and Immunomodulatory Research

The anti-inflammatory and immunomodulatory properties of N-benzyl-piperidine derivatives have been investigated, revealing their potential to modulate inflammatory pathways. A study on a series of multifunctional N-benzyl-piperidine-aryl-acylhydrazone hybrid derivatives identified compounds with both acetylcholinesterase (AChE) inhibitory and anti-inflammatory activities. Certain compounds exhibited concurrent anti-inflammatory effects in vitro and in vivo against amyloid-beta oligomer-induced neuroinflammation.

Furthermore, 2-(piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the regulation of inflammation. Inhibition of sEH by these compounds has been shown to have anti-inflammatory effects. Research on 4-benzylpiperidine (B145979) has also indicated its potential as an anti-inflammatory agent, with studies showing dose-dependent inhibition of protein denaturation and proteinase activity.

In the realm of immunomodulation, a series of (benzoylphenyl)piperidines has been synthesized and evaluated for their activity. Several of these compounds demonstrated good activity in primary screenings based on the mitogenic response of lymphocytes. The presence of a chloro group on the benzoyl moiety and an amino group para to the piperidine nucleus appeared to be essential for this immunomodulatory activity.

The table below shows the anti-inflammatory activity of a selected N-benzyl-piperidine-aryl-acylhydrazone derivative.

| Compound ID | AChE Inhibitory Activity | Anti-inflammatory Activity (in vitro & in vivo) | Neuroprotective Effects (in vitro & in vivo) |

| 4c | Yes | Yes | Yes |

| 4g | Yes | Yes | Not specified |

Data sourced from a study on N-benzyl-piperidine-aryl-acylhydrazone derivatives as multi-target agents.

Other Investigated Biological Activities

Beyond their anti-inflammatory potential, derivatives of this compound have been explored for other central nervous system activities.

Several studies have highlighted the anticonvulsant potential of compounds structurally related to this compound. For instance, N-benzyl-2-acetamidopropionamide derivatives have shown potent anticonvulsant activities. nih.gov

| Compound | Test | ED50 (mg/kg) |

| N-benzyl-2-acetamido-3-methoxypropionamide | MES (mice, i.p.) | 8.3 |

| N-benzyl-2-acetamido-3-ethoxypropionamide | MES (mice, i.p.) | 17.3 |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | MES (mice, i.p.) | 4.5 |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | MES (mice, i.p.) | >100 |

| Phenytoin | MES (mice, i.p.) | 6.5 |

MES: Maximal Electroshock-induced Seizure test; i.p.: intraperitoneal. Data sourced from a study on N-Benzyl-2-acetamidopropionamide derivatives. nih.gov

The anticonvulsant activity was found to be stereoselective, with the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide being significantly more potent than the (S)-stereoisomer. nih.gov Furthermore, some N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have also demonstrated protection in the MES test. nih.gov

The potential for antidepressant activity has also been investigated in derivatives containing the benzyl and piperidine or piperazine moieties. For example, two pyridazine (B1198779) derivatives with arylpiperazinyl moieties, 5-benzyl 6-methyl 2-[4-(3-trifluoro-methyl phenyl) piperazin-1-yl] methylpyridazin-3-one (PC4) and 5-benzyl 6-methyl 2-[4-(3-chlorophenyl) piperazin-1-yl] methylpyridazin-3-one (PC13), were evaluated for their antidepressant effects in mice. nih.gov Both compounds were found to reduce the duration of immobility in the forced swimming test, a common behavioral test for antidepressant activity. nih.gov

Anti-Leukemic Activity against Human Leukemia Cell Lines

The quest for novel and effective anti-cancer agents is a primary objective in pharmaceutical chemistry. mdpi.com Within this endeavor, heterocyclic compounds have garnered significant attention for their diverse biological activities. mdpi.com Pyrrolo[1,2-a]quinoxalines, in particular, are considered a privileged substructure in drug design and have been investigated for a range of pharmacological properties, including anticancer effects. mdpi.com

Researchers have synthesized and evaluated derivatives that incorporate the piperidine moiety. A notable example is the compound 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, referred to as compound 9 . mdpi.com This complex derivative was synthesized through a multi-step process beginning with commercially available 2-nitroaniline. mdpi.com

Studies assessed the cytotoxic potential of this new pyrroloquinoxaline derivative against several human leukemia cell lines, including HL60, K562, and U937. mdpi.com The results demonstrated that compound 9 possesses interesting anti-leukemic properties, with its efficacy compared against known structural analogues such as A6730 , a reference Protein kinase B (PKB/Akt) inhibitor, and JG576 . mdpi.com Against the human acute myeloblastic leukemia U937 cell line, derivative 9 exhibited an antiproliferative activity with an IC₅₀ value of 8 µM, which was in the same range as that observed for A6730 (IC₅₀ = 8 µM). mdpi.com For the same cell line, JG576 showed an IC₅₀ of 12 µM. mdpi.com

In Vitro Antiproliferative Activity of Pyrrolo[1,2-a]quinoxaline Derivatives

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of compound 9 and reference compounds against various human leukemia cell lines.

| Compound | K562 (IC₅₀ in µM) | HL60 (IC₅₀ in µM) | U937 (IC₅₀ in µM) |

|---|---|---|---|

| Compound 9 | 31 | 15 | 8 |

| JG576 | 18 | 16 | 12 |

| A6730 | 14 | 10 | 8 |

Further research into related structures, such as 1-benzylindole derivatives, has shed light on the potential mechanisms of action. The derivative 21-900 was found to exert its potent cytotoxic effects on human leukaemia cell lines HL-60 and MOLT-4 by inducing cell cycle arrest at the G2/M phase, which subsequently leads to apoptosis. nih.gov This process involves the disruption of microtubule dynamics and an increase in the expression of cleavage forms of poly (ADP-ribose) polymerase (PARP) and caspases 3 and 7. nih.gov It also decreases the expression of pro-survival BCL-2 family proteins. nih.gov Similarly, studies on other piperidine derivatives have suggested that their anti-leukemic effect is mediated by the induction of apoptosis. nih.gov

Inhibition of Trypanosoma cruzi Amastigotes

Chagas disease, caused by the protozoan Trypanosoma cruzi, remains a major public health issue, particularly in Latin America, where it results in thousands of deaths annually. nih.gov The current therapeutic options, such as benznidazole and nifurtimox , are primarily effective in the acute stage of the disease and are associated with significant toxicity, highlighting the urgent need for safer and more effective drugs. nih.gov

In the search for new anti-Chagasic agents, novel 2-nitropyrrole derivatives have been synthesized and evaluated for their biological activity against T. cruzi. nih.gov Research in this area has provided insights into the structure-activity relationship (SAR) of these compounds. nih.gov From the biological results of one such study, it was suggested that the presence of a benzyl group on the piperidine core was unfavorable for anti-T. cruzi activity. nih.gov The study compared the percentage inhibition of intracellular T. cruzi amastigotes by various derivatives. The results indicated that derivatives without the benzyl group showed higher efficacy.

Inhibition of T. cruzi Amastigotes by 2-Nitropyrrole Derivatives

This table shows the percentage inhibition of intracellular T. cruzi amastigotes and the corresponding effect on host cell growth for selected compounds at a concentration of 10 µM.

| Compound | Key Structural Feature | % Inhibition of T. cruzi Amastigotes | % Inhibition of Vero Host Cell Growth |

|---|---|---|---|

| Compound with Benzyl Group | Contains Benzyl Moiety | ~20% | ~ -5% |

| Compound without Benzyl Group | Lacks Benzyl Moiety | ~75% | ~ -10% |

| Nifurtimox (Control) | Reference Drug | 100% | Not Reported |

PD-1/PD-L1 Protein/Protein Interaction Inhibition

Cancer immunotherapy targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) has become a transformative approach in oncology. nih.gov The interaction between PD-1, expressed on immune cells like T-cells, and PD-L1, often found on the surface of tumor cells, suppresses T-cell function and allows cancer cells to evade immune destruction. nih.govmdpi.com Blocking this interaction can restore the immune system's ability to recognize and attack tumors. mdpi.com

While antibody-based therapies have been successful, they have limitations such as high production costs and long half-lives. nih.govresearchgate.net This has spurred intensive research into the development of small-molecule inhibitors of the PD-1/PD-L1 interaction as a promising alternative or complementary treatment. nih.govresearchgate.net

Research has shown that various benzyl derivatives are being investigated for this purpose. nih.gov The development strategy often focuses on creating compounds with improved physicochemical and drug-like properties, such as lower molecular weight. mdpi.com Several small molecules derived from scaffolds like 2-methyl-3-biphenyl methanol (B129727) have been identified as effective inhibitors of the PD-1/PD-L1 protein-protein interaction. mdpi.com Some of these inhibitors demonstrate high potency, with IC₅₀ values in the nanomolar to picomolar range. mdpi.com Compounds like CA-170 and CA-327 are examples of small-molecule inhibitors that have progressed to clinical or preclinical development. nih.govCA-170 targets both the PD-L1 and VISTA pathways, while CA-327 was developed to inhibit both PD-L1 and TIM-3. nih.gov

Examples of Small-Molecule Immune Checkpoint Inhibitors

This table provides examples of small-molecule inhibitors targeting immune checkpoint pathways, including PD-L1.

| Compound | Target(s) | Reported Potency (EC₅₀) |

|---|---|---|

| CA-170 | PD-L1, VISTA | Strong activity in animal studies reported. nih.gov |

| CA-327 | PD-L1, TIM-3 | 34 nM (PD-L1), 35 nM (TIM-3) nih.gov |

The development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction represents a challenging but highly promising frontier in cancer therapy. nih.govrug.nl

Computational and Molecular Modeling Approaches in Benzyl 2 Piperidin 4 Yl Acetate Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of Benzyl (B1604629) 2-(piperidin-4-yl)acetate and its analogs, docking is crucial for understanding how these ligands interact with their biological targets.

Molecular docking has been instrumental in identifying and characterizing the binding sites of N-benzylpiperidine derivatives on a variety of biological targets.

Viral Proteins : In research on influenza inhibitors, docking studies on N-benzyl 4,4-disubstituted piperidines identified a novel, unexplored binding pocket on the hemagglutinin (HA) protein. ub.edu This site is located near the fusion peptide at the bottom of the HA2 stem, distinct from previously known inhibitor binding sites. ub.edu

Enzymes : The N-benzylpiperidine scaffold has been docked into enzymes like acetylcholinesterase (AChE). nih.govnih.gov These simulations help elucidate how the compounds inhibit the enzyme, often by interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS).

Receptors : Derivatives of benzylpiperidine have been extensively modeled against sigma receptors (σ1R and σ2R). csic.esnih.gov Docking studies revealed that these compounds bind within the active sites of both receptor subtypes. For the σ2R, the N-benzyl-piperidinium system was observed to bind to a pocket formed by key amino acid residues including His21, Met59, Phe66, and Asp29. csic.es Similarly, for the σ1R, crucial interactions with residues like Glu172 and Tyr103 were identified. nih.gov

Table 1: Identified Binding Sites and Key Interacting Residues for N-Benzylpiperidine Derivatives

| Target | Ligand Class | Identified Binding Site | Key Interacting Residues |

| Influenza Hemagglutinin (HA) | N-Benzyl 4,4-disubstituted piperidines | New pocket near the fusion peptide in the HA2 subunit ub.edu | F9HA2, Y119HA2, E120HA2 ub.edu |